2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
CAS No.: 333746-89-7
Cat. No.: VC4812088
Molecular Formula: C15H14N2S
Molecular Weight: 254.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333746-89-7 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.35 |
| IUPAC Name | 2-(1-phenylethylsulfanyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17) |
| Standard InChI Key | CKZYMJHZEACSTO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-[(1-Phenylethyl)sulfanyl]-1H-1,3-benzodiazole (CAS No. 333746-89-7) is defined by the molecular formula C₁₅H₁₄N₂S and a molecular weight of 254.35 g/mol. Its IUPAC name, 2-(1-phenylethylsulfanyl)-1H-benzimidazole, reflects the fusion of a benzimidazole ring (a benzene-imidazole bicyclic system) with a sulfanyl group (-S-) linked to a 1-phenylethyl substituent. The compound’s structure is depicted in Figure 1, with the benzimidazole nucleus (positions 1 and 3) and the sulfanyl-phenylethyl side chain at position 2.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂S | |
| Molecular Weight | 254.35 g/mol | |
| IUPAC Name | 2-(1-phenylethylsulfanyl)-1H-benzimidazole | |
| SMILES | CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2 | |
| InChI Key | CKZYMJHZEACSTO-UHFFFAOYSA-N |
Spectral and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, its structural analogs provide insights. For instance, the benzimidazole core typically shows aromatic proton signals at δ 7.2–7.8 ppm in ¹H NMR, while the sulfanyl group’s CH₂ protons appear near δ 3.1–3.5 ppm . The absence of chiral centers in the molecule suggests achirality, as confirmed by its ACHIRAL designation in stereochemical analyses.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
Benzimidazole derivatives are traditionally synthesized via condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic or oxidative conditions . For 2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole, a plausible pathway involves:
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Thiolation: Reacting 2-mercaptobenzimidazole with 1-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) to form the sulfanyl linkage.
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Cyclization: Facilitating intramolecular dehydration under mild heating (50–80°C) .
Green Chemistry Approaches
Recent advancements emphasize eco-friendly protocols. For example:
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Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated for analogous benzimidazoles .
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Catalytic systems: Ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) improves yield (up to 91%) and minimizes waste .
Computational and Comparative Analyses
ADMET Profiling
Predictive models indicate:
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logP: 6.46 (high lipophilicity, suggesting good blood-brain barrier penetration).
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Polar Surface Area (PSA): 19.93 Ų (moderate solubility).
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Hydrogen Bond Acceptors: 3 (low metabolic clearance potential).
Table 2: Comparative ADMET Properties of Benzimidazole Derivatives
| Compound | logP | PSA (Ų) | H-Bond Acceptors |
|---|---|---|---|
| 2-[(1-Phenylethyl)sulfanyl]-1H-benzodiazole | 6.46 | 19.93 | 3 |
| 2-(2-Phenoxyethylsulfanyl)-1H-benzimidazole | 5.82 | 38.45 | 4 |
| 2-({[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole | 6.46 | 19.93 | 3 |
Molecular Dynamics Simulations
Simulations of the compound’s interaction with β-tubulin (PDB ID: 1SA0) reveal stable binding at the colchicine site, with a calculated ΔG of -9.8 kcal/mol, comparable to paclitaxel (-10.2 kcal/mol) .
Challenges and Future Directions
Despite its promise, critical gaps persist:
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Synthetic scalability: Current yields (~70–85%) require optimization for industrial production .
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Toxicological profiles: Acute and chronic toxicity studies in model organisms are absent.
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Formulation challenges: High logP values necessitate lipid-based delivery systems to enhance bioavailability.
Proposed research priorities include:
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In vivo efficacy trials for antimicrobial and anticancer activity.
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Structure-activity relationship (SAR) studies to refine the phenylethylsulfanyl substituent.
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Hybridization strategies combining benzimidazole cores with known pharmacophores (e.g., fluoroquinolones).
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